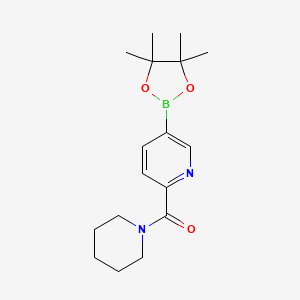
Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone is a chemical compound with the molecular formula C17H25BN2O3 . It is related to other compounds such as 2- (2-Methyl-2H-tetrazol-5-yl)-5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and tert-butyl 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational methods . The exact structure would depend on the specific conformation of the molecule, which can vary under different conditions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 305.18 g/mol . It is related to other compounds such as 1- (5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol, which has a molecular weight of 305.18 g/mol , and 5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, which has a molecular weight of 221.07 g/mol .Applications De Recherche Scientifique
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of complex organic molecules. Its boronate ester moiety is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds . This reaction is pivotal in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Drug Discovery and Development
In drug discovery, the compound’s structural motif is valuable for constructing pharmacophores, which are essential for the development of new drugs . Its boronate functionality can interact with biological targets, potentially leading to the discovery of novel inhibitors or receptor modulators.
Biological Probes
The boronate group in this compound can act as a fluorescent probe . It can be used to detect biologically relevant species like hydrogen peroxide, sugars, and certain ions. This application is crucial for understanding cellular processes and for diagnostic purposes.
Material Science
In material science, the compound can be used to modify surfaces or create polymers with specific properties . The boronate ester can form reversible covalent bonds with diols, which is advantageous for creating self-healing materials or stimuli-responsive surfaces.
Catalysis
The compound can be employed as a ligand for transition metal catalysts . These catalysts are instrumental in various chemical transformations, including hydroboration and C-H activation processes, which are fundamental in organic chemistry.
Enzyme Inhibition
Due to the presence of the boronate ester, this compound can act as an enzyme inhibitor . It can mimic the transition state of enzymatic reactions, thereby providing a pathway to develop new treatments for diseases where enzyme regulation is crucial.
Propriétés
IUPAC Name |
piperidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-8-9-14(19-12-13)15(21)20-10-6-5-7-11-20/h8-9,12H,5-7,10-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMILBGDIDKDKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595155.png)


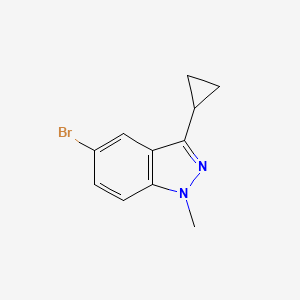

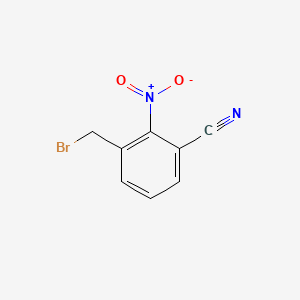
![3-Bromo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B595163.png)
![[13C]-9-Methylfluorene-9-carboxylic acid](/img/structure/B595165.png)
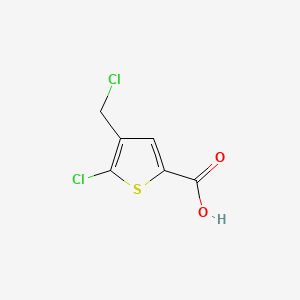
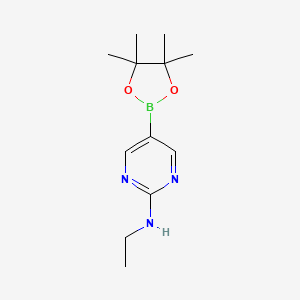
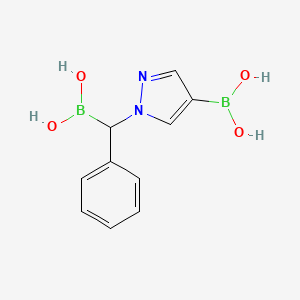

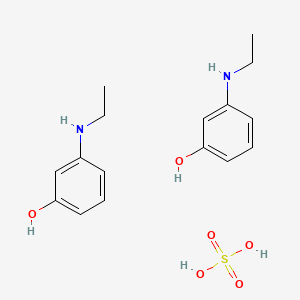
![Ethanone, 1-[4-[(1S)-1-aminoethyl]-1-piperidinyl]-](/img/structure/B595177.png)